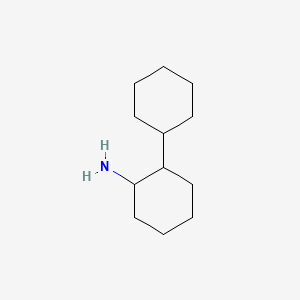

2-Aminobicyclohexyl

Description

Significance in Contemporary Organic Chemistry

The importance of 2-Aminobicyclohexyl in modern organic chemistry stems primarily from its utility as a versatile synthetic intermediate and its potential in the field of asymmetric synthesis. As a primary amine, it can readily undergo a wide range of chemical transformations, including amidation, alkylation, and imine formation, allowing for its incorporation into more complex molecular architectures.

A specific application of this compound is in the synthesis of specialized macromolecular structures. For instance, it has been employed as a non-fluorescent "antenna" component in the creation of texaphyrin-phospholipid conjugates. In this context, the amine serves as a conjugation point to link different parts of the final molecule. evitachem.com The development of such complex molecules is crucial for advancements in areas like biomedical imaging and therapeutics. scholaris.ca

Furthermore, the structure of this compound contains multiple stereocenters, meaning it can exist in various stereoisomeric forms. The chiral, enantiomerically pure forms of this compound are of significant interest for their potential use in asymmetric catalysis. Chiral amines and their derivatives are foundational to modern asymmetric synthesis, often serving as chiral auxiliaries or ligands for metal catalysts. osi.lv These chiral catalysts are designed to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product over the other. wikidoc.org This level of control is critically important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. While not as universally recognized as some "privileged ligands," the structural characteristics of chiral this compound make it a valuable scaffold for the development of new catalysts and auxiliaries for stereoselective transformations. osi.lvwikidoc.org

The compound has also been identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis as a bioactive compound present in plant extracts, such as that of Fennel (Foeniculum vulgare). wikidoc.orgsarpublication.com

Table 1: Physicochemical Properties of this compound Data sourced from combined chemical database information.

| Property | Value |

| CAS Number | 6283-14-3 |

| Molecular Formula | C₁₂H₂₃N |

| Molar Mass | 181.32 g/mol |

| Synonyms | 2-Cyclohexylcyclohexanamine |

Historical Context and Early Research Discoveries

The precise first synthesis of this compound is not prominently documented as a landmark discovery in chemical literature. Its emergence is more characteristic of the systematic development of synthetic methodologies for amines throughout the 20th century. The synthesis of such secondary amines can be achieved through well-established organic reactions.

Historically, the synthesis of related cycloaliphatic amines has relied on methods such as the catalytic hydrogenation of aromatic amines. For example, cyclohexylamine (B46788) is produced industrially by the hydrogenation of aniline. wikipedia.org A similar conceptual pathway could be envisioned for this compound, potentially starting from 2-aminobiphenyl (B1664054) and subjecting it to complete hydrogenation of both aromatic rings, although this would likely produce a mixture of stereoisomers requiring separation.

Another classical and widely applicable method for amine synthesis is reductive amination. This process involves the reaction of a ketone with ammonia (B1221849) or an amine to form an imine, which is then reduced to the corresponding amine. The synthesis of dicyclohexylamine, a structural isomer of this compound, can be achieved via the reductive amination of cyclohexanone. atamanchemicals.comwikipedia.org This suggests that a plausible early synthetic route to this compound would involve the reductive amination of 2-cyclohexylcyclohexanone.

Early research into compounds like this compound was driven by the broader exploration of organic amines and their properties. The focus was often on creating libraries of compounds to study structure-activity relationships and to serve as intermediates for various chemical products, from corrosion inhibitors to pharmaceuticals. wikipedia.org The identification of this compound as a natural product in fennel is a more recent discovery, highlighting that this compound exists in nature as well as being a target of synthetic chemistry. wikidoc.orgsarpublication.com

Table 2: Common Synthetic Reactions for Amines General reaction types applicable to the synthesis of cycloaliphatic amines.

| Reaction Type | Reactants | Product Type |

| Catalytic Hydrogenation | Aromatic Amine + H₂ | Cycloaliphatic Amine |

| Reductive Amination | Ketone/Aldehyde + Amine + Reducing Agent | Substituted Amine |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHCTKVZDAEDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278404 | |

| Record name | 2-Aminobicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6283-14-3 | |

| Record name | [1,1'-Bicyclohexyl]-2-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminobicyclohexyl and Its Stereoisomers

Strategies for Asymmetric Synthesis

Asymmetric synthesis is crucial for producing specific, enantiomerically pure stereoisomers of 2-aminobicyclohexyl. slideshare.netslideshare.netchiralpedia.com These methods leverage chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction. slideshare.netslideshare.netchiralpedia.com

Enzyme-Catalyzed Dynamic Asymmetric Transamination Approaches

Enzyme-catalyzed dynamic asymmetric transamination has emerged as a powerful tool for the synthesis of chiral amines. rsc.orgrsc.org This method utilizes transaminase enzymes to convert a prochiral ketone to a chiral amine with high enantio- and diastereoselectivity. researchgate.netmbl.or.kr

A key advantage of this approach is the use of a dynamic kinetic resolution (DKR) process. nih.govnih.gov In a DKR, the less reactive enantiomer of a racemic starting material is continuously racemized, allowing for a theoretical yield of up to 100% of the desired single stereoisomer. nih.govunipd.it For the synthesis of this compound, an α-chiral ketone substrate can be subjected to enzymatic transamination. Through directed evolution, transaminase enzymes have been developed to be highly selective for producing the desired stereoisomer of the corresponding chiral amine intermediate. researchgate.net For instance, Merck reported an efficient synthesis of a chiral amine intermediate for the drug vernakalant (B1244702) through a highly stereoselective enzyme-catalyzed dynamic asymmetric transamination. researchgate.net Three rounds of enzyme evolution resulted in an enzyme that delivered the desired (R,R)-stereoisomer with very high enantio- and diastereoselectivity. researchgate.net

The use of enantiocomplementary transaminases allows for the selective synthesis of either the (R)- or (S)-enantiomer from the same prochiral ketone. researchgate.net This flexibility is highly advantageous in accessing different stereoisomers of this compound for various applications. The reaction is typically carried out under mild, aqueous conditions, making it an environmentally friendly approach. nih.gov

Table 1: Examples of Transaminases in Asymmetric Synthesis

| Enzyme | Substrate | Product | Key Feature |

| Transaminase from Ruegeria pomeroyi | 2-phenylpropanal | (R)-β-methylphenethylamine | Dynamic kinetic resolution with in situ product crystallization. researchgate.net |

| Evolved Transaminase (ATA-303) | α-chiral ketone | (R,R)-amine intermediate | High enantio- and diastereoselectivity for vernakalant synthesis. researchgate.net |

| Transaminases from Pseudomonas putida | Racemic amines and amino alcohols | Enantiopure amines and amino alcohols | Specificity towards various substrates. mbl.or.kr |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This strategy is widely used in asymmetric synthesis for its reliability and predictability. williams.edu

In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of the two contiguous stereocenters. The auxiliary creates a chiral environment that biases the approach of reagents to one face of the molecule, leading to a diastereoselective reaction. researchgate.net

Commonly used chiral auxiliaries include oxazolidinones, popularized by David A. Evans, and camphorsultam. wikipedia.orgresearchgate.net For example, an N-acyl oxazolidinone can undergo diastereoselective alkylation or aldol (B89426) reactions to set the desired stereochemistry. williams.edu The bulky substituent on the auxiliary effectively blocks one face of the enolate, directing the electrophile to the opposite side. wikipedia.org

Another effective chiral auxiliary is tert-butanesulfinamide, developed by Jonathan A. Ellman. osi.lv This auxiliary can be condensed with a ketone to form an N-sulfinyl imine, which can then undergo diastereoselective reduction or addition of a nucleophile. The sulfinyl group effectively directs the stereochemical outcome, and can be easily cleaved under mild acidic conditions to afford the chiral amine. osi.lv

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Key Transformation | Typical Substrate |

| Evans Oxazolidinones | Diastereoselective alkylation, aldol reactions. williams.eduresearchgate.net | Carboxylic acid derivatives. williams.edu |

| Camphorsultam | Diastereoselective Michael additions, aldol reactions. wikipedia.org | α,β-Unsaturated carbonyls, aldehydes. wikipedia.org |

| tert-Butanesulfinamide | Diastereoselective reduction of imines, addition to imines. osi.lv | Ketones, aldehydes. osi.lv |

The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity in the synthesis of this compound precursors. researchgate.net

Chiral Ligand-Controlled Asymmetric Synthesis

Chiral ligand-controlled asymmetric synthesis is a powerful strategy that utilizes a small amount of a chiral ligand to coordinate with a metal catalyst, which then promotes a highly enantioselective transformation. snnu.edu.cnnobelprize.org This catalytic approach is highly efficient and atom-economical. nobelprize.org

A prominent example is the asymmetric hydrogenation of a suitable prochiral precursor to this compound. nobelprize.org For instance, an enamine or imine derived from a bicyclohexyl (B1666981) precursor can be hydrogenated using a rhodium or iridium catalyst complexed with a chiral phosphine (B1218219) ligand, such as DiPAMP or BINAP. nobelprize.org The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to the addition of hydrogen to one face of the double bond with high enantioselectivity. nobelprize.org

The development of chiral cyclopentadienyl (B1206354) (Cpx) ligands has further expanded the scope of asymmetric catalysis. snnu.edu.cn These ligands, when complexed with metals like rhodium, iridium, or cobalt, have been successfully applied in a variety of enantioselective reactions, including C-H bond functionalization. snnu.edu.cn

Another relevant transformation is the asymmetric hydroamination of an alkene, where a chiral metal catalyst facilitates the addition of an amine across a double bond. snnu.edu.cn

Table 3: Examples of Chiral Ligands in Asymmetric Catalysis

| Ligand | Metal | Reaction Type |

| DiPAMP | Rhodium | Asymmetric hydrogenation. nobelprize.org |

| BINAP | Ruthenium | Asymmetric hydrogenation. |

| Chiral Cyclopentadienyl (Cpx) | Rhodium, Iridium, Cobalt | C-H activation, hydroamination. snnu.edu.cn |

The selection of the appropriate metal and chiral ligand combination is crucial for achieving high yields and enantioselectivities in the synthesis of the desired stereoisomer of this compound.

Classical Synthetic Routes and Their Modern Adaptations

Classical synthetic methods, while often less direct than modern asymmetric techniques, remain valuable for the preparation of this compound and its precursors. These routes can often be adapted to produce specific stereoisomers.

One of the most fundamental methods for synthesizing amines is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction proceeds through an isocyanate intermediate and importantly, occurs with retention of configuration at the migrating carbon. nrochemistry.comchemistrysteps.com For the synthesis of a this compound derivative, a suitable bicyclohexylcarboxamide would be treated with bromine and a strong base. wikipedia.org Modern variations of the Hofmann rearrangement utilize milder reagents such as lead tetraacetate or hypervalent iodine reagents, making the reaction compatible with a wider range of functional groups. nrochemistry.com

Another classical approach is the catalytic hydrogenation of a suitable nitrogen-containing precursor. libretexts.orgslideshare.net For example, the hydrogenation of a 2-nitrobicyclohexane or a bicyclohexanone oxime over a metal catalyst like palladium, platinum, or Raney nickel can yield this compound. libretexts.org The stereochemical outcome of the hydrogenation can often be influenced by the choice of catalyst and reaction conditions, sometimes allowing for diastereoselective reductions. libretexts.org The hydrogenation of amides to amines is also possible, though it typically requires harsh conditions; however, newer catalyst systems are being developed to perform this transformation under milder conditions. u-tokyo.ac.jp

Selective Preparation of Specific Stereoisomeric Forms

The synthesis of specific stereoisomers of this compound often requires a combination of the strategies mentioned above or the use of stereospecific reactions.

For instance, starting from a resolved chiral bicyclohexanone, a stereoselective reduction of the corresponding oxime can be performed. The choice of reducing agent can influence the diastereoselectivity of the amine formation. Subsequent resolution of the resulting diastereomeric amines can provide the desired pure stereoisomer.

Enzymatic methods are particularly powerful for selective preparation. As mentioned in section 2.1.1, the use of highly evolved, stereoselective transaminases can directly provide access to a specific stereoisomer from a prochiral ketone. researchgate.net Similarly, enzymatic hydrolysis can be employed to resolve a racemic mixture of an esterified precursor to this compound. nih.gov For example, the synthesis of optically pure (1S,2R)- and (1R,2S)-aminocyclohexylglycyl PNA monomers was achieved through the stereoselective enzymatic hydrolysis of an intermediate ester. nih.gov

Furthermore, the synthesis of all four stereoisomers of a related compound, 2-aminocyclopentanecarboxylic acid, was achieved by starting with the appropriate enantiomer of a chiral amine (α-phenylethylamine) and utilizing diastereoselective crystallization to separate the intermediate diastereomers. nih.gov A similar strategy could be envisioned for the synthesis of the stereoisomers of this compound.

By carefully selecting the starting materials and synthetic methodology, it is possible to access each of the stereoisomeric forms of this compound in high purity, enabling their use in various specialized applications.

Stereochemical Aspects of 2 Aminobicyclohexyl

Diastereoselectivity and Enantioselectivity in Formation

The synthesis of 2-Aminobicyclohexyl typically involves the creation of one or both of its saturated rings, often through catalytic hydrogenation of an aromatic precursor. This process inherently introduces new stereocenters, making the control of diastereoselectivity (the selective formation of diastereomers) and enantioselectivity (the selective formation of enantiomers) a primary focus. buchler-gmbh.com

The formation of this compound can result in different stereoisomers, specifically cis and trans diastereomers, which describe the relative orientation of the amino group and the adjacent cyclohexyl ring. The catalytic hydrogenation of a precursor like 2-aminobiphenyl (B1664054) adds hydrogen across the double bonds. libretexts.org The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions. The metal catalyst provides a surface for the reaction, and the substrate adsorbs onto this surface before hydrogen is added. libretexts.org Typically, this leads to syn-addition of hydrogen, where both hydrogen atoms add to the same face of the ring system. This can influence the formation of either the cis or trans product. The choice of catalyst (e.g., platinum, palladium, nickel) and reaction parameters such as temperature and pressure can be adjusted to favor the formation of one diastereomer over the other. libretexts.orgrsc.org

Achieving enantioselectivity, the production of a single enantiomer, requires the use of asymmetric synthesis techniques. buchler-gmbh.com This can be accomplished by employing chiral catalysts, where the catalyst itself is enantiomerically pure and directs the reaction to form one enantiomer preferentially. organic-chemistry.orgrsc.org Another approach is the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to guide the stereochemical outcome of the reaction, and is later removed. Such strategies are crucial in modern chemistry for producing enantiomerically pure compounds, as different enantiomers can exhibit distinct biological activities. buchler-gmbh.comwikipedia.org The development of diastereoselective and enantioselective methods allows for the synthesis of each of the four possible stereoisomers of this compound. mdpi.comnih.gov

| Aspect | Description | Key Control Factors | Relevant Concepts |

|---|---|---|---|

| Diastereoselectivity | Preferential formation of one diastereomer (e.g., cis vs. trans) over others. wikipedia.org | Catalyst type (Pt, Pd, Ni), reaction temperature, hydrogen pressure. rsc.org | Catalytic Hydrogenation, Syn-addition. libretexts.org |

| Enantioselectivity | Preferential formation of one enantiomer (e.g., (1R,2R) vs. (1S,2S)) over its mirror image. buchler-gmbh.com | Use of chiral catalysts, chiral auxiliaries, or chiral reagents. organic-chemistry.orgorganic-chemistry.org | Asymmetric Synthesis, Dynamic Kinetic Resolution. nih.gov |

Stereogenic Centers and Configurational Assignment

This compound possesses two stereogenic centers, which are atoms that have four different groups attached. pdx.eduwikidoc.org In this molecule, the stereocenters are the carbon atoms at the junction of the two cyclohexane (B81311) rings, specifically C-1 (the carbon bonded to the other ring and two other carbons within its own ring) and C-2 (the carbon bonded to the amino group, the other ring, and a carbon within its own ring).

The presence of 'n' stereogenic centers can lead to a maximum of 2^n possible stereoisomers. wikidoc.org For this compound, with n=2, there are up to 2^2 = 4 distinct stereoisomers. These consist of two pairs of enantiomers (non-superimposable mirror images). wikipedia.orgjumedicine.com

The absolute configuration of each stereogenic center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org This system involves two main steps:

Assigning Priorities: The four groups attached to the stereogenic center are ranked based on the atomic number of the atom directly bonded to the center. Higher atomic numbers receive higher priority. jumedicine.comlibretexts.org If there is a tie, the process continues to the next atoms along the chains until a point of difference is found. libretexts.org

Determining Configuration: The molecule is oriented so that the lowest-priority group (priority #4) points away from the viewer. A curve is traced from the highest-priority group (#1) to the second-highest (#2) and then to the third-highest (#3). If this curve proceeds in a clockwise direction, the configuration is designated 'R' (rectus). If it is counter-clockwise, the configuration is 'S' (sinister). libretexts.org

Applying this system to this compound results in the four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are enantiomers of each other, as are the (1R,2S) and (1S,2R) isomers. The relationship between a stereoisomer from the first pair and one from the second pair (e.g., between (1R,2R) and (1R,2S)) is diastereomeric. wikipedia.org

| Configuration | Relationship | Description |

|---|---|---|

| (1R,2R) and (1S,2S) | Enantiomers | Non-superimposable mirror images. This pair represents the trans diastereomer. |

| (1R,2S) and (1S,2R) | Enantiomers | Non-superimposable mirror images. This pair represents the cis diastereomer. |

| (1R,2R) and (1R,2S) | Diastereomers | Stereoisomers that are not mirror images of each other. |

| (1S,2S) and (1S,2R) | Diastereomers | Stereoisomers that are not mirror images of each other. |

Dynamic Stereochemistry and Conformational Interconversion

The study of how molecules move and change shape is known as dynamic stereochemistry. wikipedia.orgpace.edu this compound is not a static, rigid structure. Each of its cyclohexane rings is conformationally flexible and preferentially adopts a chair conformation to minimize steric and torsional strain. orgosolver.com

A key feature of the chair conformation is the presence of two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process called chair-chair interconversion or "ring flipping," the cyclohexane ring can rapidly convert from one chair form to another. During this interconversion, all axial substituents become equatorial, and all equatorial substituents become axial. pdx.edu

For a substituted cyclohexane, the two chair conformers are generally not equal in energy. There is a strong energetic preference for bulky substituents to occupy the more spacious equatorial positions to avoid steric strain from 1,3-diaxial interactions. maricopa.edu In this compound, both the amino group and the adjacent cyclohexyl group are bulky. Therefore, the most stable conformation will be the one where both of these large groups are in equatorial positions.

It is important to distinguish between conformation and configuration. The chair-chair interconversion is a rapid conformational change that happens at room temperature. wikipedia.org It does not involve the breaking of any bonds and does not change the R/S configuration of the stereogenic centers. pdx.edu The inherent chirality of the molecule is maintained throughout this dynamic process. The study of these conformational equilibria is crucial as the three-dimensional shape of a molecule can significantly influence its interactions and reactivity. unibo.itnih.gov

Conformational Analysis of 2 Aminobicyclohexyl

Experimental Approaches to Conformational Elucidation

The determination of the three-dimensional structure of flexible molecules like 2-aminobicyclohexyl relies on a variety of sophisticated experimental techniques. These methods provide direct or indirect evidence of the populations of different conformers at equilibrium and the energy barriers that separate them. Key experimental approaches include X-ray crystallography for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for studies in solution. ethz.chrsc.org

Dynamic NMR (DNMR) spectroscopy is a particularly powerful tool for studying molecules that undergo rapid conformational exchange, such as the ring inversion of the cyclohexane (B81311) moieties. researchgate.net By analyzing spectra at various temperatures, researchers can observe the broadening and coalescence of signals as the rate of interconversion changes. bhu.ac.in This allows for the calculation of the activation free energy (ΔG‡) for the conformational exchange process, providing quantitative insight into the molecule's flexibility. For the cis isomers of analogous 2-substituted cyclohexylamines, DNMR has been effectively used to evaluate the conformational equilibrium between conformers where the substituents are axial-equatorial and those that are equatorial-axial. researchgate.net

Spectroscopic Probes for Conformational States

Spectroscopic techniques are the primary experimental tools for probing the specific conformational states of this compound in solution. Both NMR and Fourier-transform infrared (FTIR) spectroscopy offer unique windows into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is exceptionally sensitive to the stereochemical environment of protons. The coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the differentiation between axial and equatorial substituents. For instance, a large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, whereas smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. researchgate.net In a study of cis-2-halocyclohexylamines, higher values for the coupling constant of the proton at C1 were indicative of a diaxial coupling, confirming the dominant conformation. researchgate.net

| Proton Interaction | Typical Dihedral Angle | Expected Coupling Constant (³J) Range (Hz) |

|---|---|---|

| Axial - Axial | ~180° | 8 - 13 |

| Axial - Equatorial | ~60° | 1 - 5 |

| Equatorial - Equatorial | ~60° | 1 - 5 |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. sarpublication.com For this compound, the N-H stretching and bending vibrations are particularly informative. The frequency of the N-H stretch can indicate the presence and strength of intramolecular hydrogen bonding, a key interaction that can stabilize specific conformers. mpg.de For example, a shift to a lower wavenumber (red-shift) for an N-H stretching band is a signature of its participation in a hydrogen bond. mpg.de Analysis of the amide I and amide II bands is a common method for the conformational analysis of peptides and can be adapted to study the amino group in various chemical environments. nih.govresearchgate.net

Computational Modeling for Conformational Landscape Exploration

To complement experimental data and explore the full range of possible conformations, researchers employ computational modeling. kallipos.grkaust.edu.sa These methods are essential for visualizing the entire conformational energy landscape, identifying all stable and metastable states, and understanding the pathways for interconversion. researchgate.net For complex and flexible molecules, computational techniques can provide structural and energetic information that is difficult or impossible to obtain experimentally. maricopa.edu

Quantum Chemical Calculations of Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern conformational analysis. rsc.orgmdpi.com These methods can accurately predict the geometries and relative energies of different conformers in the gas phase or with solvent effects included. frontiersin.orgicm.edu.pl By calculating the electronic energy of each optimized structure, one can determine the global minimum energy conformation and the relative stabilities of other low-energy conformers. arxiv.orgchemrxiv.org

| Conformer | Cyclohexyl Position | Amino Position | Key Interactions | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 (e,e) | Equatorial | Equatorial | Gauche-butane (ring-ring); Gauche (NH₂-ring) | 0.00 (Global Minimum) |

| 2 (a,a) | Axial | Axial | Multiple 1,3-diaxial interactions | > 7.00 |

| 3 (a,e) | Axial | Equatorial | 1,3-diaxial (cyclohexyl-H) | > 5.00 |

| 4 (e,a) | Equatorial | Axial | 1,3-diaxial (NH₂-H) | ~1.5 - 2.0 |

Note: The energy values are illustrative, based on established principles of conformational analysis, and represent a hypothetical calculation. The actual values would require specific computation.

Molecular Dynamics Simulations for Conformational Flux

While quantum calculations provide static pictures of energy minima, molecular dynamics (MD) simulations offer a dynamic view of conformational behavior. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a trajectory of the molecule as it explores different conformations. uinjkt.ac.idyoutube.com This approach is invaluable for studying the rates and pathways of conformational transitions, such as the chair-flip of the cyclohexane rings. github.com By analyzing the simulation trajectory, one can determine the population distribution of various conformers over time and identify the most frequently visited states, offering insight into the molecule's flexibility and the concept of conformational flux. libretexts.org

Influence of Steric and Electronic Factors on Preferred Conformations

The conformational equilibrium of this compound is governed by a delicate balance of steric and electronic factors.

Steric Factors: The most significant steric influence is the repulsion that occurs when bulky groups are forced into close proximity. In cyclohexane systems, this is dominated by 1,3-diaxial interactions, where an axial substituent clashes with the other two axial substituents on the same side of the ring. maricopa.eduiscnagpur.ac.in The cyclohexyl group itself is an extremely bulky substituent and will overwhelmingly prefer an equatorial position to minimize this strain. libretexts.orgnobelprize.org

Reactivity and Reaction Mechanisms of 2 Aminobicyclohexyl

Amine-Based Reaction Pathways

The chemical behavior of 2-Aminobicyclohexyl is largely dictated by the nucleophilic nature of its primary amine group. This functionality allows it to participate in a variety of reactions, including the formation of imines, and engagement in conjugation and coupling processes, as well as nucleophilic substitution reactions.

Imine Formation Reactions

The reaction between a primary amine and an aldehyde or ketone results in the formation of an imine, also known as a Schiff base. wikipedia.orglibretexts.org This reaction is a condensation reaction, where a molecule of water is eliminated. masterorganicchemistry.com The formation of an imine from this compound and a carbonyl compound proceeds through a two-step mechanism. libretexts.org First, the nucleophilic amine group of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org This is a nucleophilic addition step that forms a hemiaminal intermediate. wikipedia.org The second step involves the elimination of a water molecule from the hemiaminal, resulting in the formation of the C=N double bond of the imine. libretexts.org

The reaction is typically catalyzed by a mild acid, which protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (water). uobabylon.edu.iq However, strongly acidic conditions can be detrimental to the reaction rate as they would protonate the amine nucleophile, rendering it non-nucleophilic. uobabylon.edu.iq The optimal pH for imine formation is generally in the range of 4-5. uobabylon.edu.iq The removal of water from the reaction mixture can also drive the equilibrium towards the formation of the imine product. reddit.com

The general reaction can be represented as: R-C(=O)-R' + H₂N-C₁₂H₂₁ → R-C(=N-C₁₂H₂₁)-R' + H₂O (where R and R' are alkyl or aryl groups, and C₁₂H₂₁ represents the bicyclohexyl (B1666981) group)

This reaction is reversible, and the imine can be hydrolyzed back to the original amine and carbonyl compound by the addition of water, usually in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Imine Formation Reactions

| Carbonyl Compound | Amine | Catalyst | Product | Reference |

| Aldehyde/Ketone | Primary Amine | Mild Acid | Imine (Schiff Base) | wikipedia.orgmasterorganicchemistry.com |

| o-vanillin | 4,4'-oxydianiline | None (stirred in methanol) | Schiff Base | wikipedia.org |

| Aldehydes/Ketones | 2-Aminobenzamide | Lactic Acid | 2,3-dihydroquinazolin-4(1H)-one | researchgate.net |

Conjugation and Coupling Reactions

The amine group of this compound allows it to participate in conjugation reactions, which are a key part of Phase II biotransformation processes in drug metabolism. libretexts.orgupol.cz These reactions involve the attachment of an endogenous molecule to the drug or its metabolite, increasing its water solubility and facilitating its excretion. libretexts.orguomus.edu.iq Common conjugation reactions for amines include glucuronidation and sulfation. libretexts.orgupol.cz

In glucuronidation, a glucuronic acid molecule is attached to the amine group. libretexts.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cz Sulfation involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the amine, a reaction catalyzed by sulfotransferases (SULTs). upol.cz

This compound can also undergo coupling reactions to form larger molecules. For instance, it can be conjugated to other molecules for various applications, such as in the development of texaphyrin-antenna complexes. scholaris.ca In one example, this compound was conjugated to a carboxylic acid using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent. scholaris.ca Reductive amination, another form of coupling reaction, converts a carbonyl group to an amine via an imine intermediate, which is then reduced. wikipedia.org This method is widely used for the synthesis of amines. wikipedia.org

Nucleophilic Reactivity and Substitution Mechanisms

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. chemguide.co.uk This nucleophilicity allows it to participate in substitution reactions, particularly with alkyl halides. libretexts.org In these reactions, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.orgrammohancollege.ac.in

The reaction between an alkyl halide and an amine like this compound can proceed through two main mechanisms: SN1 and SN2. The specific mechanism depends on the structure of the alkyl halide. chemguide.co.uk

SN2 Mechanism: With primary alkyl halides, the reaction typically follows an SN2 pathway. chemguide.co.uk This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. rammohancollege.ac.in The reaction rate depends on the concentration of both the alkyl halide and the amine. rammohancollege.ac.in This reaction leads to an inversion of stereochemistry at the carbon center. lumenlearning.com

SN1 Mechanism: With tertiary alkyl halides, the reaction usually proceeds via an SN1 mechanism. chemguide.co.uk This is a two-step process where the leaving group first departs to form a carbocation intermediate. chemistrysteps.com The nucleophilic amine then attacks the carbocation. chemistrysteps.com The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the concentration of the alkyl halide. chemistrysteps.com This mechanism often leads to a racemic mixture of products if a new chiral center is formed. lumenlearning.comchemistrysteps.com

The initial product of the reaction between this compound and an alkyl halide is a secondary ammonium (B1175870) salt. chemguide.co.uk This can then be deprotonated by another molecule of the amine or a different base to yield the free secondary amine. chemguide.co.uk

Stereochemical Outcomes of Reactions Involving this compound

The stereochemistry of reactions involving this compound is a critical aspect, especially when new stereogenic centers are formed. The outcome is influenced by the reaction mechanism and the existing chirality of the reactants. numberanalytics.com

When a chiral molecule like this compound reacts, the stereochemistry at the chiral center can be retained or inverted, or a mixture of stereoisomers can be formed. lumenlearning.com

Inversion of Configuration: In SN2 reactions, the nucleophilic attack occurs from the backside of the leaving group, leading to an inversion of the stereochemical configuration at the reaction center. lumenlearning.com

Racemization: SN1 reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face with equal probability. chemistrysteps.com This typically results in the formation of a racemic mixture of enantiomers if a new chiral center is created. lumenlearning.comchemistrysteps.com

Diastereoselectivity: When a reaction creates a new chiral center in a molecule that is already chiral, the products are diastereomers. libretexts.org The formation of these diastereomers may not be in equal amounts, leading to diastereoselectivity. msu.edu This selectivity arises from the different energies of the transition states leading to the different diastereomeric products. msu.edu The stereochemistry of the starting material plays a significant role in determining the stereochemical outcome of such reactions. numberanalytics.com For instance, in the reduction of a ketone with a chiral hydride reagent, the approach of the hydride can be sterically hindered by existing substituents, leading to the preferential formation of one diastereomer. msu.edu

The formation of imines from chiral amines like this compound can be used to determine the stereochemical composition of the amine. researchgate.net The resulting diastereomeric imines can often be separated and analyzed, for example, by chiral chromatography. researchgate.net

Investigation of Reaction Kinetics and Intermediate Species

The study of reaction kinetics and the identification of intermediate species are crucial for understanding the detailed mechanism of a chemical reaction. nih.gov Reactive intermediates are short-lived, high-energy species that are formed during the conversion of reactants to products. uomustansiriyah.edu.iq Their detection can provide valuable insights into the reaction pathway. askiitians.com

Common reactive intermediates in organic chemistry include carbocations, carbanions, free radicals, and carbenes. askiitians.comslideshare.net In the context of reactions involving this compound, carbocations are particularly relevant as they are key intermediates in SN1 reactions. chemistrysteps.comaskiitians.com Carbocations are sp² hybridized and have a planar geometry. askiitians.com Their stability is influenced by the number of alkyl groups attached to the positively charged carbon, with tertiary carbocations being the most stable. askiitians.com

Kinetic studies, such as those employing stopped-flow techniques, can be used to measure the rates of individual steps in a reaction and to detect the formation of transient intermediates. nih.gov For example, in enzymatic reactions, the binding of a substrate to an enzyme and the subsequent catalytic steps can be monitored spectroscopically over time. nih.gov

The investigation of reaction kinetics can also involve computational methods. For instance, density functional theory (DFT) can be used to calculate the activation energies of different reaction pathways and to model the structures of transition states and intermediates. frontiersin.org Such studies can help to elucidate the mechanism of complex reactions, such as the oxidation of aminomethanol (B12090428) by hydroxyl radicals. frontiersin.org

Insufficient Information to Generate Article

Following a comprehensive search for scholarly and research information, it has been determined that there is insufficient data available in the public domain to generate a scientifically accurate and detailed article on the chemical compound “this compound” that adheres to the specified outline.

The required sections and subsections of the article demand specific research findings on its role as a chiral ligand precursor, its applications in organocatalysis, and its use in enantioselective alkylation and aldol (B89426) reactions. Extensive searches did not yield specific examples, detailed research findings, or data tables for these applications directly related to the this compound scaffold.

The available literature predominantly focuses on other, more common chiral scaffolds such as 1,2-diaminocyclohexane (DACH), various amino alcohols, and proline derivatives. While these compounds are central to asymmetric catalysis, the information is not transferable to this compound. Proceeding with the article would necessitate making unsubstantiated claims or incorrectly attributing findings from other compounds, which would violate the core requirements of scientific accuracy.

Therefore, due to the lack of specific and verifiable information on this compound in the requested contexts, this article cannot be generated at this time.

2 Aminobicyclohexyl in Asymmetric Catalysis

Applications in Enantioselective Transformations

Asymmetric Conjugate Additions

The conjugate addition, or Michael reaction, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. byjus.commasterorganicchemistry.com The use of chiral catalysts derived from 2-aminobicyclohexyl has proven effective in controlling the stereochemical outcome of these reactions, leading to the synthesis of enantioenriched products. mdpi.commdpi.com These catalysts are typically bifunctional, possessing both a primary or secondary amine to activate the substrate through enamine formation and another functional group, such as a thiourea (B124793) or squaramide, to direct the approach of the electrophile via hydrogen bonding. mdpi.commdpi.com

Derivatives of trans-cyclohexane-1,2-diamine are commonly employed as the chiral scaffold for these organocatalysts. For instance, primary amine-salicylamides derived from this diamine have been successfully used as organocatalysts for the enantioselective conjugate addition of α,α-disubstituted aldehydes to various nitroalkenes. mdpi.com These reactions, often carried out in the presence of an additive like 4-dimethylaminopyridine, can produce γ-nitroaldehydes with high enantioselectivities, reaching up to 95% ee. mdpi.com The stereochemical outcome is rationalized by the formation of a transient enamine, which then adds to the nitroolefin. The nitro group of the olefin is coordinated by hydrogen bonds to the catalyst, directing the facial selectivity of the addition. mdpi.com

Similarly, bis(NHC) ligands based on trans-1,2-diaminocyclohexane have been developed for copper-catalyzed asymmetric conjugate additions. In these systems, the chirality is introduced via a β-amino alcohol, such as leucinol, attached to the N-heterocyclic carbene (NHC) side arm. mdpi.com The resulting copper complexes effectively catalyze the addition of diethylzinc (B1219324) to both cyclic and acyclic enones. For example, the reaction of 2-cyclohexen-1-one (B156087) with diethylzinc using a copper catalyst and a (±)-trans-1,2-cyclohexanediamine-based bis(NHC) ligand afforded (R)-3-ethylcyclohexanone with an impressive 97% enantiomeric excess. mdpi.com The chirality of the side arm on the NHC ligand plays a crucial role in determining the enantioselectivity of the reaction. mdpi.com

The versatility of this compound-derived catalysts is further demonstrated in their application in deep eutectic solvents (DESs), which serve as environmentally benign reaction media. unicam.it For example, a monosalicylamide derived from (1R,2R)-cyclohexane-1,2-diamine has been used to catalyze the enantioselective Michael addition of α,α-disubstituted aldehydes to N-substituted maleimides in a DES composed of choline (B1196258) chloride and ethylene (B1197577) glycol. unicam.it The addition of an acid co-catalyst, such as 4-nitrobenzoic acid, was found to improve both the yield and enantioselectivity of the reaction. unicam.it

Below is a table summarizing representative results for asymmetric conjugate additions catalyzed by this compound derivatives.

| Catalyst Type | Reaction | Substrate 1 | Substrate 2 | Product | Enantiomeric Excess (ee) | Reference |

| Primary amine-salicylamide | Organocatalytic Conjugate Addition | α,α-disubstituted aldehydes | Nitroalkenes | γ-nitroaldehydes | Up to 95% | mdpi.com |

| Bis(NHC)-Cu Complex | Copper-catalyzed Conjugate Addition | 2-cyclohexen-1-one | Diethylzinc | (R)-3-ethylcyclohexanone | 97% | mdpi.com |

| Monosalicylamide | Organocatalytic Conjugate Addition in DES | α,α-disubstituted aldehydes | N-substituted maleimides | Substituted succinimides | Good to high | unicam.it |

Integration with Emerging Catalytic Modalities

The field of catalysis is continually evolving, with a significant trend towards the integration of different catalytic modes to achieve novel and more efficient transformations. nih.gov Derivatives of this compound are being incorporated into these emerging catalytic modalities, most notably in dual catalytic systems that combine organocatalysis with other forms of catalysis, such as photoredox catalysis. chim.itnih.govbeilstein-journals.org

Dual catalysis allows for the simultaneous activation of different reacting partners by two distinct catalysts, leading to transformations that are not possible with a single catalyst alone. researchgate.net A common strategy involves merging photoredox catalysis with transition-metal or organocatalysis. nih.govbeilstein-journals.org In this synergistic approach, a photocatalyst, upon absorption of visible light, can generate a reactive radical species from one of the substrates through a single-electron transfer (SET) process. catalysis.blog This radical can then be intercepted by an intermediate generated by the second catalyst, such as an organocatalyst. beilstein-journals.org

While specific examples detailing the integration of this compound catalysts with photoredox catalysis are still emerging, the foundational principles are well-established. For instance, organocatalysis often proceeds through the formation of enamine or iminium ion intermediates from aldehydes or ketones using a chiral amine catalyst. okstate.edumdpi.com These intermediates can then participate in reactions with radical species generated by a photocatalyst. okstate.edu The chiral environment provided by the this compound-derived organocatalyst would be crucial for controlling the stereochemistry of the final product.

The potential for such integrated systems is vast. For example, a chiral enamine formed from an aldehyde and a this compound-derived catalyst could react with an electrophilic radical generated photoredoxically. This would constitute a powerful method for the asymmetric α-alkylation of aldehydes. The success of such a dual catalytic system would depend on the careful tuning of the reaction conditions and the properties of both the organocatalyst and the photocatalyst to ensure their compatibility and synergistic operation. nih.gov

The development of these integrated catalytic systems represents a frontier in asymmetric synthesis. catalysis.blog The robustness and proven efficacy of this compound-based catalysts in traditional organocatalytic reactions make them prime candidates for exploration within these new, more complex catalytic manifolds. Future research will likely focus on designing and synthesizing novel this compound derivatives specifically tailored for dual catalytic applications, further expanding their utility in the synthesis of complex chiral molecules. catalysis.blog

Derivatization and Advanced Analytical Strategies for 2 Aminobicyclohexyl

Chromatographic Separation Enhancements Through Derivatization

Derivatization is employed to convert 2-aminobicyclohexyl into a derivative with improved chromatographic behavior and detectability. researchgate.net This is especially critical for resolving the compound's stereoisomers, which requires highly selective chiral separation techniques.

Supercritical fluid chromatography (SFC) has emerged as a preferred method for the separation of chiral molecules, offering advantages such as speed, efficiency, and reduced environmental impact due to its use of supercritical carbon dioxide as the main mobile phase component. researchgate.netshimadzu.de For the analysis of chiral amines like this compound, which has two stereocenters and thus four potential stereoisomers, SFC provides a powerful separation tool. researchgate.net

A key strategy involves the derivatization of this compound with a suitable reagent to introduce a chromophore and create stable diastereomeric complexes that can be resolved on a chiral stationary phase. One effective derivatizing agent is 3-hydroxypyridine-2-carboxaldehyde (B112167) (HCA). researchgate.netresearchgate.net The reaction involves the formation of an imine bond between the primary amine of this compound and the aldehyde group of HCA. researchgate.net This process is rapid, high-yielding, and creates a derivative with a strong UV signal, making it amenable to detection. researchgate.net

Research has demonstrated the successful separation of the four stereoisomers of HCA-derivatized this compound using chiral SFC. researchgate.net The combination of a specific chiral stationary phase with an optimized mobile phase, typically consisting of supercritical CO2 and a polar modifier like isopropanol, allows for the baseline resolution of the different stereoisomeric derivatives. researchgate.netresearchgate.net This approach not only facilitates the separation but also aids in the subsequent stereochemical analysis. researchgate.net

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Derivatizing Agent | 3-hydroxypyridine-2-carboxaldehyde (HCA) | Forms a stable, UV-active imine derivative with this compound, enabling detection and chiral recognition. researchgate.netresearchgate.net |

| Chromatography Mode | Chiral Supercritical Fluid Chromatography (SFC) | Provides fast and efficient separation of the four stereoisomers of derivatized this compound. researchgate.net |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., 5% isopropanol) | Offers low viscosity and high diffusivity for rapid analysis while allowing for elution tuning. researchgate.netresearchgate.net |

| Stationary Phase | Chiral column (e.g., Chiralpak AD-3) | Enables the enantioselective and diastereoselective separation of the derivatized isomers. researchgate.net |

| Detection | UV and Circular Dichroism (CD) at 317 nm | The HCA derivative has strong UV and CD signals at this wavelength, allowing for sensitive detection and stereochemical assignment. researchgate.netresearchgate.net |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a cornerstone of analytical chemistry. longdom.orgmdpi.com However, the analysis of aliphatic amines like this compound by LC is challenging because they generally lack a native chromophore or fluorophore, making detection by common UV-Vis or fluorescence detectors difficult. sigmaaldrich.com Pre-column derivatization is a widely adopted strategy to overcome this limitation by attaching a UV-absorbing or fluorescent tag to the amine. sigmaaldrich.comresearchgate.net

Several derivatizing reagents are available for amines. For instance, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) reacts with primary amines to form highly fluorescent derivatives that can be separated by reversed-phase HPLC. sigmaaldrich.com Another common reagent is phenylisothiocyanate, which reacts with amino acids and other primary amines to form phenylthiocarbamyl derivatives suitable for UV detection. nih.gov For chiral separations, the derivatization can be performed with a chiral reagent to form diastereomers that can be separated on a standard achiral column, or the achiral derivative can be separated on a chiral stationary phase.

In the context of this compound, the imine derivative formed with 3-hydroxypyridine-2-carboxaldehyde (HCA) has been shown to be stable under high-pH liquid chromatography conditions, producing well-defined peaks. researchgate.net This stability allows for the coupling of LC with detectors like circular dichroism for high-throughput analysis of the enantiomeric purity of synthetic chiral amines. researchgate.net

| Derivatization Strategy | Reagent Example | Detection Principle | Reference |

|---|---|---|---|

| Introduction of a Fluorophore | DMQC-OSu | Fluorescence Detection | sigmaaldrich.com |

| Introduction of a Chromophore | Phenylisothiocyanate | UV-Vis Absorbance (254 nm) | nih.gov |

| Formation of a UV/CD-Active Imine | 3-hydroxypyridine-2-carboxaldehyde (HCA) | UV-Vis Absorbance and Circular Dichroism (317 nm) | researchgate.net |

| Introduction of a Fluorophore | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence Detection | nih.gov |

Supercritical Fluid Chromatography (SFC) Analysis

Spectroscopic Detection and Characterization of Derivatives

Following chromatographic separation, spectroscopic techniques are essential for the detection, characterization, and structural elucidation of the this compound derivatives.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. nih.gov While this compound itself is not ideal for direct CD analysis, its derivatives can be designed to be "CD-active."

The derivatization of this compound with 3-hydroxypyridine-2-carboxaldehyde (HCA) is an excellent example of this approach. researchgate.netresearchgate.net The resulting imine product possesses a strong CD signal at 317 nm, which is a region with minimal interference from many other organic compounds. researchgate.net This allows for the coupling of a CD detector with a chromatographic system (SFC or LC). As the separated stereoisomers of the HCA-2-aminobicyclohexyl derivative elute from the column, they pass through the CD detector. The sign of the CD signal (positive or negative) can be directly correlated to the absolute configuration of the original amine. researchgate.net For instance, studies have shown that for a series of chiral amines derivatized with HCA, the (S)-amine derivative consistently produces a negative CD signal, while the (R)-amine derivative produces a positive one, or vice-versa, depending on the specific chromatographic conditions. researchgate.net This provides a rapid and reliable method for determining the stereochemical composition and assigning the absolute configuration of the amine stereoisomers. researchgate.netresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. nih.gov However, polar compounds like amines, which contain active hydrogen atoms (-NH), are often not sufficiently volatile for direct GC analysis and may exhibit poor peak shapes. researchgate.net Therefore, derivatization is a prerequisite to block these active sites and increase volatility. researchgate.net

Common derivatization techniques for GC analysis of amines include acylation and silylation. researchgate.net Acylation involves reacting the amine with a reagent like heptafluorobutyric anhydride (B1165640) (HFBA) or heptafluorobutyl chloroformate (HFBCF). research-solution.comresearchgate.net This replaces the hydrogens on the amino group with an acyl group, creating a more volatile and less polar amide derivative. Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Once derivatized, the this compound derivative can be injected into the GC-MS system. The components are separated on the GC column based on their boiling points and interaction with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the derivative and, by extension, the original this compound. researchgate.net This method is highly sensitive and selective, making it suitable for profiling and characterizing this compound in various samples. researcher.life

Fourier-transform infrared (FT-IR) spectroscopy is a valuable tool for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. This technique can be used to confirm the structure of this compound and to verify the successful formation of its derivatives.

The FT-IR spectrum of the parent compound, this compound, would exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine group. These typically include N-H stretching vibrations in the range of 3500-3300 cm⁻¹ (often appearing as a doublet for primary amines) and N-H bending (scissoring) vibrations around 1650-1580 cm⁻¹. libretexts.org The spectrum would also be dominated by C-H stretching vibrations from the cyclohexyl rings around 3000-2850 cm⁻¹. libretexts.org

When this compound is derivatized, the FT-IR spectrum will show distinct changes that confirm the chemical modification. For example:

Imine Formation (with HCA): The N-H stretching and bending bands of the primary amine would disappear, and a new, characteristic C=N stretching band would appear in the 1690-1640 cm⁻¹ region.

Amide Formation (Acylation): The primary amine N-H stretches would be replaced by a single N-H stretching band for the resulting secondary amide (around 3300 cm⁻¹). Crucially, a strong C=O (carbonyl) stretching band, characteristic of amides (Amide I band), would appear around 1700-1650 cm⁻¹.

By comparing the spectrum of the derivative to that of the starting material, FT-IR provides definitive evidence of the structural transformation.

| Compound/Derivative Type | Functional Group | Characteristic Absorption Band (cm⁻¹) | Appearance/Disappearance |

|---|---|---|---|

| This compound (starting material) | N-H Stretch (primary amine) | 3500-3300 (doublet) | Present |

| N-H Bend (primary amine) | 1650-1580 | Present | |

| Imine Derivative | N-H Stretches | - | Disappears |

| C=N Stretch | 1690-1640 | Appears | |

| Amide Derivative (Acylation) | N-H Stretch (secondary amide) | ~3300 (single peak) | Appears (replaces primary amine bands) |

| C=O Stretch (Amide I) | 1700-1650 | Appears |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds, including this compound. numberanalytics.com It provides detailed information about the molecular structure, such as the connectivity of atoms and the stereochemistry of the molecule. numberanalytics.com The fundamental principle of NMR involves the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field, which causes transitions between nuclear spin states. bhu.ac.in For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for a comprehensive structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide key information based on several parameters:

Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the electronic environment of the protons. jchps.com The protons on the carbon atom attached to the nitrogen (the α-proton) would be expected to appear at a downfield chemical shift (typically δ 2.5-3.0 ppm) compared to the other cyclohexyl protons due to the deshielding effect of the electronegative nitrogen atom. The protons of the two cyclohexane (B81311) rings would present a complex series of overlapping signals in the upfield region (typically δ 1.0-2.0 ppm).

Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule. jchps.com

Spin-Spin Splitting (Coupling): The splitting pattern of a signal reveals information about the number of adjacent protons. The complex coupling between the numerous non-equivalent protons in the bicyclohexyl (B1666981) ring system would result in complex multiplets, making a simple interpretation challenging without advanced techniques.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect to see multiple signals corresponding to the inequivalent carbons of the two cyclohexane rings. The carbon atom bonded to the amino group would be shifted downfield compared to the other aliphatic carbons.

Advanced NMR Techniques: To resolve the complex spectra of this compound and unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed. numberanalytics.com

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, helping to trace the connectivity of protons through the carbon skeleton. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. numberanalytics.com

By integrating the data from these various NMR experiments, a complete and detailed three-dimensional structure of this compound, including its stereochemistry (cis/trans isomerism), can be determined.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound, offering significant advantages over low-resolution mass spectrometry (LRMS). chromatographyonline.com The primary distinction of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, providing a highly accurate or "exact" mass. bioanalysis-zone.com This high mass accuracy is crucial for confirming the elemental composition of a molecule. spectralworks.com

For this compound (C₁₂H₂₃N), the theoretical exact mass can be calculated with high precision. Calculation of Exact Mass for this compound (C₁₂H₂₃N):

Carbon (¹²C): 12 x 12.000000 = 144.000000 Da

Hydrogen (¹H): 23 x 1.007825 = 23.179975 Da

Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074 Da

Total Exact Mass: 181.183049 Da

An HRMS instrument can measure the mass of the protonated molecule [M+H]⁺ with a mass accuracy typically below 5 parts per million (ppm). chromatographyonline.com This allows for the confident confirmation of the elemental formula C₁₂H₂₃N, as it can distinguish this compound from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). bioanalysis-zone.com For instance, a compound with the formula C₁₁H₁₉O₂ would have the same nominal mass of 181 Da but a different exact mass.

The high selectivity of HRMS enhances certainty in identification, which is particularly valuable when analyzing complex mixtures where multiple components may be present. chromatographyonline.comlcms.cz While HRMS alone cannot distinguish between isomers, its combination with chromatographic separation provides a robust method for the unambiguous identification and quantification of this compound. bioanalysis-zone.com

| Parameter | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) |

| Mass Measurement | Nominal Mass (Integer) | Exact Mass (to several decimal places) |

| Mass Accuracy | ± 1 Da | Typically < 5 ppm |

| Primary Use | Provides nominal mass and fragmentation patterns. | Determines elemental composition and confirms molecular formula. spectralworks.com |

| Selectivity | Can be limited by isobaric interferences. | High selectivity, distinguishes between compounds with the same nominal mass. chromatographyonline.com |

Derivatization Reagents and Methodologies

Chemical derivatization is a strategy used to modify an analyte, such as this compound, to improve its analytical properties for techniques like chromatography and mass spectrometry. researchgate.net For this compound, derivatization of its primary amine functional group can lead to enhanced volatility for gas chromatography (GC), improved chromatographic separation, and increased ionization efficiency for mass spectrometry (MS). nih.gov

Imine-Bond Forming Reagents

The primary amine of this compound can react with aldehyde- or ketone-containing reagents to form a Schiff base, or imine. This type of derivatization is often employed to enhance chromatographic separation, particularly for chiral analysis, and to introduce a chromophore for UV detection. researchgate.net

A notable example involves the use of 3-hydroxypyridine-2-carboxaldehyde (HCA). researchgate.netresearchgate.net The reaction between this compound and HCA is typically rapid and results in the formation of a stable imine derivative. This derivatization can be crucial for the stereochemical analysis of chiral amines, allowing for the separation of enantiomers using chiral chromatography techniques like supercritical fluid chromatography (SFC). researchgate.netresearchgate.net The imine formation introduces a rigid, planar structure that can interact differently with a chiral stationary phase, enabling resolution. Furthermore, the resulting imine is often CD-active, which aids in determining the absolute configuration of the amine. researchgate.net A key advantage of this method is that the imine bond can be hydrolyzed to regenerate the original amine without racemization if further analysis or use of the enantiopure amine is required. researchgate.net

| Reagent Class | Example Reagent | Purpose of Derivatization |

| Pyridyl Aldehydes | 3-hydroxypyridine-2-carboxaldehyde (HCA) | Chiral separation, introduction of a chromophore, stereochemical analysis. researchgate.net |

| Aromatic Aldehydes | Benzaldehyde | Formation of a stable imine, useful for general chromatographic analysis. |

| Fluorinated Aldehydes | Pentafluorobenzaldehyde (PFB) | Introduces a fluorophore for highly sensitive detection by electron capture detection (ECD) in GC. |

Silylation Strategies for Volatility Enhancement

Gas chromatography (GC) is a powerful separation technique, but it requires analytes to be volatile and thermally stable. phenomenex.com Polar compounds containing active hydrogens, such as the primary amine in this compound, exhibit strong intermolecular hydrogen bonding, which reduces volatility. Silylation is a common and highly effective derivatization technique to address this issue. chemcoplus.co.jp

The process involves replacing the active hydrogen atoms on the nitrogen of the amino group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.com This derivatization eliminates hydrogen bonding, reduces the polarity of the molecule, and thereby increases its volatility and thermal stability, making it suitable for GC analysis. chemcoplus.co.jp

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS). A mixture such as BSTFA + TMCS (99:1) is highly effective for derivatizing amines. mn-net.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent reagent for creating TMS derivatives. nih.gov

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are significantly more stable (approximately 10,000 times more stable than TMS ethers) and can be advantageous for GC-MS analysis due to their characteristic fragmentation patterns (a prominent M-57 ion). chemcoplus.co.jp

The reaction is typically performed in an aprotic solvent, and the resulting silylated this compound derivative can be readily analyzed on low- to mid-polarity GC columns. phenomenex.com

| Silylating Reagent | Abbreviation | Derivative Formed | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Strong silyl (B83357) donor, byproducts are volatile. Often used with TMCS catalyst for hindered amines. mn-net.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Very strong silyl donor, suitable for a wide range of compounds including amines. nih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms highly stable derivatives, provides characteristic mass spectra for GC-MS. chemcoplus.co.jp |

Strategies for Improved Ionization Efficiency in Mass Spectrometry

The sensitivity of detection in mass spectrometry, particularly when using electrospray ionization (ESI), is highly dependent on the ionization efficiency of the analyte. nih.gov While the amino group of this compound can be protonated, its ionization efficiency may be insufficient for trace-level analysis or suppressed by matrix effects. nih.gov Derivatization can be used to introduce a moiety that is more easily ionized or carries a permanent charge, significantly enhancing the MS signal. nih.govmdpi.com

The goal is to attach a "charge tag" to the this compound molecule. This is typically achieved by reacting the primary amine with a derivatizing reagent that contains a functional group readily ionized in the ESI source.

Key strategies include:

Introducing a Tertiary Amine: Reagents like dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) react with primary amines to form sulfonamides. ddtjournal.com The resulting derivative contains a dimethylamino group, which has a high proton affinity and is easily protonated in positive-ion ESI, leading to a substantial increase in signal intensity. ddtjournal.com

Introducing a Quaternary Ammonium (B1175870) Group: Derivatization can be designed to add a permanent positive charge to the analyte. This ensures that the molecule is always charged, independent of the mobile phase pH, leading to very high and stable ionization efficiency.

Improving Fragmentation: Some derivatizing agents are designed not only to improve ionization but also to yield specific, predictable fragment ions upon collision-induced dissociation (CID) in MS/MS analysis. ddtjournal.com This allows for highly selective and sensitive detection using multiple reaction monitoring (MRM). ddtjournal.com

These derivatization strategies can increase detection sensitivity by orders of magnitude, enabling the reliable quantification of this compound at very low concentrations. nih.goviastate.edu

| Reagent | Functional Group Targeted | Ionization Enhancement Mechanism |

| Dansyl Chloride | Primary Amine | Introduces a highly basic dimethylamino group, which is readily protonated in positive-ion ESI. ddtjournal.com |

| Picolinoyl Chloride | Primary Amine | Forms an amide and introduces a pyridine (B92270) ring, which has a high proton affinity. |

| Quaternary Ammonium Reagents | Primary Amine | Introduces a permanent positive charge, ensuring high ionization efficiency independent of pH. nih.gov |

Future Research Directions and Challenges

Expanding Synthetic Versatility of 2-Aminobicyclohexyl

The synthetic potential of this compound is far from fully realized. Future research will likely focus on the development of novel derivatives to broaden its application scope. Key areas of investigation will include the one-pot synthesis of new heterocyclic compounds derived from this compound, mirroring strategies seen with other amino compounds like 2-aminoindole and 2-amino-5-chlorobenzothiazole. researchgate.net The creation of a diverse library of this compound derivatives is a primary objective, enabling a systematic exploration of their chemical and physical properties. scholaris.ca

The synthesis of peptidyl and aminoacyl derivatives of this compound represents another promising avenue, potentially leading to new compounds with unique biological activities. nih.gov Furthermore, the development of synthetic routes to produce this compound derivatives with various substitution patterns will be crucial for fine-tuning their properties for specific applications. nih.gov This could involve strategies analogous to those used for producing derivatives of 2-mercaptobenzimidazole, where alkylation and other modifications yield a range of functionalized molecules. ijmrhs.com

A significant challenge in expanding the synthetic versatility of this compound lies in developing efficient and scalable reaction protocols. Overcoming this will require innovative synthetic methodologies, potentially including flow chemistry and mechanochemical activation to enhance reaction efficiency and sustainability. nih.govbeilstein-journals.org

| Potential Derivative Class | Synthetic Approach | Potential Application Area |

| Heterocyclic Derivatives | One-pot multicomponent reactions | Medicinal Chemistry, Materials Science |

| Peptidyl/Aminoacyl Derivatives | Condensation with protected amino acids | Bioorganic Chemistry, Drug Discovery |

| Functionalized Analogues | Alkylation, acylation, etc. | Catalysis, Ligand Design |

Development of Novel Chiral Applications in Sustainable Chemistry

The chiral nature of this compound makes it a valuable target for the development of novel applications in asymmetric catalysis, a cornerstone of sustainable chemistry. nih.govmdpi.com Asymmetric catalysis enables the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical and agrochemical industries. rsc.org Future research will likely focus on utilizing this compound as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed reactions. organic-chemistry.orgwikipedia.orgsigmaaldrich.comharvard.edu

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, will guide the development of these new catalytic systems. tudelft.nlresearchgate.netmdpi.com Biocatalysis, using enzymes to perform stereoselective transformations, presents a particularly sustainable approach that could be explored in conjunction with this compound-derived substrates. rsc.orgtudelft.nl The goal is to design highly efficient and selective catalytic processes with minimal environmental impact. rsc.org

A key challenge will be the design and synthesis of effective chiral ligands and catalysts derived from this compound. This will involve a deep understanding of structure-activity relationships to achieve high levels of stereocontrol in a variety of chemical transformations. nih.govresearchgate.net The development of robust and recyclable catalysts will also be a major focus to enhance the economic and environmental viability of these processes.

| Chiral Application | Key Research Focus | Sustainability Aspect |

| Chiral Auxiliary | Diastereoselective transformations | Atom economy, recyclability |

| Chiral Ligand | Asymmetric metal catalysis | High enantioselectivity, low catalyst loading |

| Organocatalysis | Metal-free asymmetric reactions | Reduced metal waste, milder reaction conditions |

| Biocatalysis | Enzyme-mediated kinetic resolution | Use of renewable catalysts, aqueous reaction media |